molecular formula C18H10O4 B192217 3,6-Diphenylfuro[3,2-b]furan-2,5-dione CAS No. 6273-79-6

3,6-Diphenylfuro[3,2-b]furan-2,5-dione

Cat. No. B192217
CAS RN: 6273-79-6
M. Wt: 290.3 g/mol
InChI Key: KQTXUHHOWJUFOZ-UHFFFAOYSA-N
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Description

3,6-Diphenylfuro[3,2-b]furan-2,5-dione, also known as Diphenylfuranone or DPF, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. DPF is a heterocyclic compound that contains two phenyl groups and a furan ring. This molecule has been used in various fields, including material science, biochemistry, and medicinal chemistry.

Scientific Research Applications

Inhibition of PGE2 Production

A study by Moon et al. (2010) synthesized derivatives of 1H-furan-2,5-dione and evaluated their inhibitory activities on LPS-induced PGE2 production in macrophage cells. Among the compounds, a specific derivative showed strong inhibitory activity, suggesting potential applications in inflammation and pain management Moon et al., 2010.

Anti-Inflammatory Properties

Reddy et al. (2010) investigated the anti-inflammatory activity of certain analogues derived from the reaction of 3,6-diphenyl-thieno[3,2-b]furan-2,5-dione with different amino acids. Some of these compounds showed significant activity against rat paw edema, indicating their potential in anti-inflammatory treatments Reddy et al., 2010.

Fluorescence and Electrochemical Properties

A study by Kojima et al. (2016) focused on 2,3-diphenylphenanthro[9,10-b]furans, derivatives of the subject compound, which displayed intense blue fluorescence. Their electrochemical properties indicate high HOMO energy levels, making them potentially useful in optoelectronic applications Kojima et al., 2016.

Synthesis of Organic Field-Effect Transistors and Polymer Solar Cells

Yuan et al. (2012) synthesized low-band-gap copolymers containing furan derivatives, leading to significantly enhanced device performances in organic field-effect transistors and polymer solar cells. This highlights the potential of these compounds in the development of efficient electronic devices Yuan et al., 2012.

Hydrogenation in Aqueous Acidic Medium

Latifi et al. (2017) explored the use of Ru(triphos)(CH3CN)32 as a catalyst for the hydrogenation of derivatives, including furan-based ones, in an aqueous acidic medium. This process could have applications in sustainable chemistry and biofuel production Latifi et al., 2017.

Catalytic Transformation to Valuable Ketoacids and Diketones

Gupta et al. (2015) reported on the transformation of bio-derived furans to ketoacids and diketones using water-soluble ruthenium catalysts. This demonstrates the potential of these compounds in generating valuable chemical intermediates from renewable resources Gupta et al., 2015.

properties

CAS RN

6273-79-6

Product Name

3,6-Diphenylfuro[3,2-b]furan-2,5-dione

Molecular Formula

C18H10O4

Molecular Weight

290.3 g/mol

IUPAC Name

3,6-diphenylfuro[3,2-b]furan-2,5-dione

InChI

InChI=1S/C18H10O4/c19-17-13(11-7-3-1-4-8-11)15-16(22-17)14(18(20)21-15)12-9-5-2-6-10-12/h1-10H

InChI Key

KQTXUHHOWJUFOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C(=C(C(=O)O3)C4=CC=CC=C4)OC2=O

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(C(=O)O3)C4=CC=CC=C4)OC2=O

Other CAS RN

6273-79-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pulvinic acid (19.0 g., 0.0616 m.) is refluxed in 250 ml. of acetic anhydride for 15 minutes. The cooled solution is stirred into 1200 ml. of ice and water and the oily mass crystallized by stirring in 500 ml. of ethanol. The yellow solid is removed, washed with ethanol and dried to yield pulvinic acid lactone, m.p. 221.5° -223° C.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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